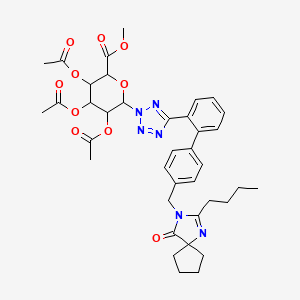

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is a derivative of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to Irbesartan. This modification can influence the pharmacokinetics and pharmacodynamics of the parent drug.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps. The process begins with the acetylation of glucuronic acid, followed by its conjugation with Irbesartan. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining the consistency and quality of the product.

化学反応の分析

Types of Reactions

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized metabolites.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can result in various substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester serves as a significant metabolite of irbesartan. The glucuronidation process enhances the solubility and bioavailability of drugs, making this compound crucial for improving therapeutic efficacy.

Pharmacokinetics and Metabolism

- Enhanced Solubility : The acetylation and glucuronidation processes improve the water solubility of irbesartan, facilitating better absorption in biological systems .

- Metabolite Analysis : Studies have shown that understanding the metabolic pathways of irbesartan can help predict the pharmacokinetic behavior of its derivatives .

Antihypertensive Applications

Irbesartan itself is widely recognized for its role as an angiotensin II receptor blocker (ARB), which helps in lowering blood pressure. The derivative's application in this area can be summarized as follows:

Hypertension Management

- Mechanism of Action : By blocking the angiotensin II receptor, irbesartan reduces vasoconstriction and lowers blood pressure. Its metabolite may contribute similarly by enhancing the overall efficacy of irbesartan through improved pharmacokinetic properties .

Diabetes Management

Irbesartan has been studied for its effects on diabetic complications. The metabolite may play a role in this context as well.

Impact on Dicarbonyl Levels

- A study investigated whether irbesartan affects plasma levels of dicarbonyls (methylglyoxal, glyoxal) in patients with type 2 diabetes. Although no significant changes were observed, the research highlights the importance of understanding how metabolites interact with diabetic pathways .

Drug Repurposing and COVID-19 Treatment

Recent studies have explored the potential repurposing of existing drugs to combat COVID-19. While irbesartan itself is not directly linked to COVID-19 treatment, its derivatives could be considered for their therapeutic properties.

Potential Anti-inflammatory Effects

- Angiotensin receptor blockers like irbesartan have shown promise in reducing inflammation associated with severe COVID-19 cases, suggesting that its metabolites might also exhibit similar properties .

Toxicological Studies

作用機序

The mechanism of action of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester involves its interaction with angiotensin II receptors. By blocking these receptors, it prevents the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. The glucuronide conjugation can also affect the compound’s absorption, distribution, metabolism, and excretion.

類似化合物との比較

Similar Compounds

Irbesartan: The parent compound, used for treating hypertension.

Losartan Glucuronide: Another glucuronide conjugate of an angiotensin II receptor antagonist.

Valsartan Glucuronide: Similar in structure and function to Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester.

Uniqueness

This compound is unique due to its specific glucuronide conjugation, which can influence its pharmacokinetic properties and therapeutic effects. This makes it a valuable compound for research and development in the field of pharmaceuticals.

生物活性

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is a significant metabolite of the antihypertensive drug Irbesartan. This compound is characterized by a glucuronide moiety with three acetyl groups, enhancing its solubility and bioavailability compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic implications, and relevant research findings.

Structure and Properties

- Molecular Formula : C31H36N6O8

- Molecular Weight : 744.79 g/mol

- Functional Groups : Contains a glucuronide moiety and multiple acetyl groups which improve solubility.

This structure allows this compound to exhibit altered pharmacological effects compared to Irbesartan itself. The acetylation pattern contributes to improved metabolic stability and potentially enhances therapeutic efficacy.

As a glucuronide conjugate, this compound plays a crucial role in the metabolism of Irbesartan. It is primarily involved in:

- Metabolic Pathways : It participates in the phase II metabolism of drugs through glucuronidation, which is essential for drug excretion and detoxification.

- Pharmacokinetics : Its enhanced solubility leads to better absorption and distribution in biological systems, influencing the overall pharmacokinetic profile of Irbesartan.

Biological Activity

Research indicates that metabolites like this compound can significantly influence the pharmacodynamics of their parent compounds. Specific biological activities include:

- Antihypertensive Effects : Similar to Irbesartan, it may contribute to blood pressure regulation through angiotensin II receptor antagonism.

- Influence on Drug Efficacy : The compound's metabolites can alter therapeutic outcomes by modifying the action of the parent drug on target receptors.

- Potential Hepatitis B Virus Inhibition : Preliminary studies suggest that Irbesartan may inhibit HBV entry into hepatocytes, indicating potential antiviral properties that could extend to its metabolites .

Clinical Studies

A study involving patients with type 2 diabetes assessed the effects of Irbesartan on plasma levels of dicarbonyls and advanced glycation end-products (AGEs). The findings indicated no significant changes in these markers over time when treated with Irbesartan compared to placebo . This suggests that while Irbesartan has beneficial effects on hypertension and diabetic nephropathy, its metabolites might not significantly alter glycation processes in plasma.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that the acetylation of glucuronides can lead to increased bioavailability and altered elimination rates. For instance:

| Compound | Bioavailability | Elimination Half-life |

|---|---|---|

| Irbesartan | 60% | 12 hours |

| This compound | Higher due to acetylation | Potentially prolonged |

The data indicates that modifications like acetylation enhance the compound's stability and bioavailability compared to its parent drug.

特性

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSGMKYWGKQGGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。